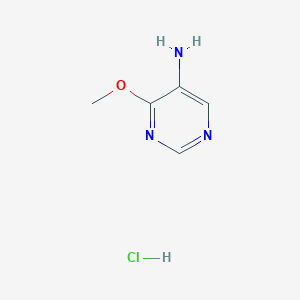

![molecular formula C23H21N3O3S B2699339 N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 941988-31-4](/img/structure/B2699339.png)

N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Indole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . Indole is also a heterocyclic compound, containing a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions of thiazole and indole derivatives can vary greatly depending on the substituents present in the molecule .Physical and Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Indole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Antimicrobial Screening

A study details the synthesis and antimicrobial screening of derivatives similar to the compound , focusing on their efficacy against bacterial and fungal infections. The research highlights the potential therapeutic applications of these compounds in treating microbial diseases, emphasizing their activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Desai, Rajpara, & Joshi, 2013).

Conformation and Tautomerism

Another study investigates the conformation and tautomerism of methoxy-substituted derivatives, providing insights into the structural preferences and stability of such compounds. This research contributes to understanding the molecular basis for the activity of these compounds, potentially aiding in the design of more effective therapeutic agents (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).

Reaction with Indoline-2,3-Dione

The interaction of 2-aminobenzamides with indoline-2,3-dione in ionic liquids has been explored, revealing pathways to novel compounds with significant physiological and pharmaceutical relevance. This study underscores the compound's versatility in chemical reactions, leading to potential applications in developing new drugs (Sheng, Yang, Zhang, & Wang, 2012).

Neuroprotective Activity and Alzheimer's Disease

Research into 5-aroylindolyl-substituted hydroxamic acids identifies compounds exhibiting selective inhibition against histone deacetylase 6 (HDAC6), showcasing potent neuroprotective activities. Such findings highlight the potential of these compounds in treating neurodegenerative diseases like Alzheimer's, pointing towards their ability to ameliorate disease phenotypes (Lee et al., 2018).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , and thiazoles are found in many potent biologically active compounds . .

Mode of Action

The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on the compound , it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazoles also have diverse biological activities . The specific pathways affected by the compound would depend on its targets and mode of action.

Result of Action

The molecular and cellular effects of a compound depend on its targets and mode of action. Indole and thiazole derivatives can have a wide range of effects due to their diverse biological activities .

Future Directions

Properties

IUPAC Name |

N-[4-(2,3-dihydroindole-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-29-16-8-6-15(7-9-16)21(27)25-23-24-20-17(10-11-19(20)30-23)22(28)26-13-12-14-4-2-3-5-18(14)26/h2-9,17H,10-13H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBKBSLKUGWYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)

![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)